6-Bromo-3-methylbenzo[b]thiophene
Description
Properties
Molecular Formula |
C9H7BrS |
|---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
6-bromo-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
VJWZLWALLQZYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 3 Methylbenzo B Thiophene and Functionalized Analogues
Established and Emerging Approaches for Benzothiophene (B83047) Core Synthesis
The construction of the benzothiophene ring system is a cornerstone of synthesizing a vast array of related compounds. Both established and newly developed methods offer pathways to this important heterocyclic core.
Cyclization Reactions in Benzothiophene Formation
Intramolecular cyclization is a primary strategy for assembling the benzothiophene skeleton. chemicalbook.com These reactions typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.
A variety of catalysts can be employed to facilitate the cyclization process, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Transition Metal Catalysis: Palladium and rhodium complexes are particularly effective for synthesizing benzothiophenes. For instance, palladium iodide (PdI₂) in the presence of potassium iodide (KI) catalyzes the oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes to produce benzothiophene-3-carboxylic esters. acs.org This process operates under aerobic conditions, using oxygen from the air as the terminal oxidant. acs.org Similarly, rhodium catalysts can facilitate the three-component coupling of arylboronic acids, alkynes, and elemental sulfur to yield benzothiophene derivatives. researchgate.net Gold-catalyzed carbothiolation presents an atom-economical route to 2,3-disubstituted benzothiophenes. organic-chemistry.org Copper catalysts have also been employed; for example, copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089) enables the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to form benzothiophenes. organic-chemistry.org
Halogen-Mediated Cyclization: Halogens and halogenating agents can act as electrophiles to initiate cyclization. Reagents like iodine (I₂), bromine (Br₂), and N-bromosuccinimide (NBS) are used for the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives, which are themselves synthesized via palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole. acs.orgnih.gov
Base-Mediated Cyclization: Base-mediated reactions provide another route to the benzothiophene core. A tandem condensation of o-iodoarylacetonitriles with aryldithioesters, followed by an intramolecular C-S bond formation, yields diversely substituted benzothiophenes. organic-chemistry.org Microwave-assisted synthesis using a base like triethylamine (B128534) (Et₃N) in DMSO allows for the rapid preparation of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.org
Lewis Acid Catalysis: Lewis acids can also promote the cyclization to form the benzothiophene ring. For example, arylmercapto acetals can be cyclized in the gas phase using montmorillonite (B579905) clay impregnated with zinc chloride (ZnCl₂) as a catalyst. chemicalbook.com
Electrophilic cyclization is a powerful method for constructing the benzothiophene ring, often providing high yields and control over substitution patterns. nih.gov This pathway typically involves the reaction of an ortho-alkynyl thioanisole (B89551) with an electrophile. acs.orgnih.gov The alkyne attacks the electrophile, leading to a reactive intermediate that undergoes intramolecular cyclization. nih.gov
A range of electrophiles, including iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and bromine (Br₂), have proven effective in this transformation. acs.orgnih.gov A notable development is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which acts as an electrophilic sulfur source, cyclizing o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the C3 position. organic-chemistry.orgnih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov Similarly, sodium halides, in conjunction with copper(II) sulfate (B86663) in ethanol, can be used as a convenient and environmentally benign source of electrophilic halogens for the synthesis of 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles. nih.gov
Modular Synthesis via Multi-Step Reaction Sequences
For complex targets like 6-bromo-3-methylbenzo[b]thiophene, a modular, multi-step approach is often necessary. This allows for the sequential introduction of the required substituents onto the benzothiophene core or a precursor molecule.
Regioselective Bromination of Benzothiophene Precursors
Introducing a bromine atom at a specific position on the benzene ring of the benzothiophene system is a critical step. Electrophilic aromatic bromination is the most common method for creating aryl bromides. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. nih.gov
For a precursor like 3-methylbenzo[b]thiophene, direct bromination would likely lead to a mixture of products. To achieve regioselectivity at the C-6 position, a common strategy involves introducing directing groups. For instance, in the synthesis of analogous indole (B1671886) compounds, electron-withdrawing groups are temporarily installed to direct bromination to the desired position, after which the directing groups are removed. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where protecting or directing groups would guide the bromine to the C-6 position before being cleaved to yield the final product. Reagents such as N-bromosuccinimide (NBS), often used with silica (B1680970) gel or in specific solvents, can provide high regioselectivity in bromination reactions. nih.gov
Table 1: Examples of Catalytic Systems for Benzothiophene Synthesis
| Catalyst System | Precursor Type | Product Type | Reference |
|---|---|---|---|
| PdI₂ / KI / O₂ | 2-(Methylthio)phenylacetylene | Benzothiophene-3-carboxylate | acs.org |
| Rhodium Complex / S₈ | Arylboronic acid + Alkyne | Substituted Benzothiophene | researchgate.net |
| Gold Catalyst | ortho-Alkynylaryl sulfide | 2,3-Disubstituted Benzothiophene | organic-chemistry.orgrsc.org |
| CuI / 1,10-Phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide + Thiocarboxylic acid | Benzothiophene | organic-chemistry.org |
| I₂ or NBS | o-(1-Alkynyl)thioanisole | 3-Halobenzo[b]thiophene | acs.orgnih.gov |
| Et₃N (Microwave) | 2-Halobenzonitrile + Methyl thioglycolate | 3-Aminobenzo[b]thiophene | rsc.org |
Derivatization through Esterification Reactions
Once a carboxylated benzothiophene is formed, such as a benzo[b]thiophene-2-carboxylic acid, it can be further functionalized. Esterification is a common derivatization reaction. For example, 6-chlorobenzo[b]thiophene-2-carboxylic acid can be prepared and subsequently converted to its corresponding ester, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. mdpi.com This ester can then be reacted with hydrazine (B178648) to form a carbohydrazide, which serves as a versatile intermediate for creating a library of compounds, such as acylhydrazones, by reacting with various aldehydes. mdpi.com While this example uses a 6-chloro derivative, the principle applies to the 6-bromo analogue, allowing for the creation of diverse functionalized molecules from a core 6-bromobenzo[b]thiophene (B96252) carboxylic acid precursor.
Transition Metal-Catalyzed Cross-Coupling for C-C and C-N Bond Formation
Transition metal-catalyzed reactions, especially those employing palladium, are pivotal for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse functional groups onto the benzo[b]thiophene core. These methods are characterized by their high efficiency, functional group tolerance, and the ability to construct complex molecules from readily available precursors. mdpi.comnih.gov
The Suzuki-Miyaura coupling reaction is a highly reliable and widely used method for forming C-C bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comnih.gov This reaction's tolerance for a wide array of functional groups and its use of generally stable and less toxic boron reagents make it a preferred strategy in modern organic synthesis. nih.govorganic-chemistry.org
The Suzuki-Miyaura coupling is exceptionally effective for the synthesis of aryl- and vinyl-substituted benzothiophenes starting from their bromo- or iodo-substituted precursors. For instance, the reaction of this compound with various arylboronic acids or their pinacol (B44631) esters provides a direct route to 6-aryl-3-methylbenzo[b]thiophene derivatives. This methodology has been successfully applied to the synthesis of a wide range of substituted aromatic and heterocyclic compounds. mdpi.com
Researchers have demonstrated the synthesis of photochromic diarylethenes by coupling 1,2-bis(6-iodo-2-methylbenzo[b]thiophen-3-yl)hexafluorocyclopentene with various (het)arylboronic acids. researchgate.net Depending on the reaction conditions, this approach can yield either symmetrical bis-adducts or mono-adducts, which can be further functionalized to create unsymmetrical products. researchgate.net Similarly, the arylation of other heterocyclic systems like pyrroles and thiophenes using Suzuki-Miyaura coupling highlights the broad applicability of this method. mdpi.comnih.gov The reaction is tolerant of numerous functionalities and can be performed under mild conditions, often resulting in moderate to excellent yields. nih.gov Protocols using aqueous solvents have also been developed, enhancing the "green" credentials of the synthesis and simplifying product separation. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Substituted Thiophenes
| Substrate | Coupling Partner | Catalyst System | Solvent | Yield | Reference |
| 4-Bromopyrrole derivative | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | High | nih.gov |
| 4,5-Dibromothiophene-2-carbaldehyde | Arylboronic acids | Not specified | Not specified | Not specified | mdpi.com |
| (Hetero)aryl chlorides | Thiophene- and furanboronic acids | Pd catalyst | n-Butanol/H₂O | Near quantitative | acs.org |
| 1,2-Bis(6-iodo-2-methylbenzo[b]thiophen-3-yl)hexafluorocyclopentene | (Het)arylboronic acids | Not specified | Not specified | Not specified | researchgate.net |
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
Mechanistic Aspects and Ligand Optimization in Suzuki-Miyaura Reactions
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The cycle begins with the oxidative addition of the organic halide (e.g., this compound) to a Pd(0) complex, forming a Pd(II) intermediate. nih.govyoutube.com This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step often considered rate-determining. nih.gov Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst. youtube.com
Ligand selection is crucial for optimizing reaction efficiency. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos, can accelerate the reaction and improve yields, particularly with challenging substrates like aryl chlorides. researchgate.net The choice of ligand can also influence selectivity. For example, in reactions with substrates bearing multiple reactive sites, such as 3,4,5-tribromo-2,6-dimethylpyridine, the ligand and reaction conditions can dictate which position is substituted. researchgate.netbeilstein-journals.org In some cases, chelation effects, where a substituent like a methoxy (B1213986) group coordinates to the palladium center, can govern the reaction's regioselectivity and the distribution of atropisomeric products. beilstein-journals.orgbeilstein-journals.org
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insight into the reaction mechanism, confirming that transmetalation is often the step with the highest activation energy. nih.gov Optimization studies have explored various catalysts, bases, and solvents to achieve high yields under mild conditions, even with less reactive bromides and chlorides. researchgate.netbeilstein-journals.org
The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, involving the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org It is renowned for its versatility, as it tolerates a wide range of functional groups and is effective for coupling sp²-hybridized partners, including vinyl and aryl groups. wikipedia.org A significant advantage of organostannanes is their stability to air and moisture. wikipedia.orglibretexts.org
The Stille coupling is particularly well-suited for the synthesis of conjugated systems, which are of great interest in materials science for their electronic and optical properties. The reaction allows for the iterative connection of aromatic and olefinic units, building up complex π-conjugated molecules and polymers. researchgate.net For example, this compound can be coupled with various vinyl or aryl stannanes to extend its conjugation.
This strategy has been employed to synthesize poly(azulen-6-yl)benzene derivatives, where Stille coupling of 6-(tri-n-butylstannyl)azulene with polybromo-benzenes yielded compounds with multiple azulene (B44059) units attached to a central benzene ring. rsc.org The reaction has also been used to create complex heterocyclic systems and macrocycles. wikipedia.orgresearchgate.net The ability to incorporate carbonyl groups via Stille-carbonylative cross-coupling further expands its synthetic utility, providing an efficient route to ketones. wikipedia.org
Table 2: Applications of Stille Coupling in Conjugated Systems
| Electrophile | Organostannane | Product Type | Key Feature | Reference |
| Aryl halides | 6-(Tri-n-butylstannyl)azulene | Poly(azulen-6-yl)benzenes | Extended π-conjugation | rsc.org |
| 4,7-Dibromobenzo[d] wikipedia.orglibretexts.orgresearchgate.netthiadiazole | Thiophene stannanes | Conjugated D-A polymers | Tunable optical properties | researchgate.net |
| Acyl chlorides | Alkynyl stannanes | α,β-Enones | Synthesis of germyl (B1233479) α,β-enones | researchgate.net |
| Vinyl triflate | Internal organostannane | 11-membered macrocycle | Final step in Jatraphone synthesis | wikipedia.org |
Stille Coupling Strategies for Olefinic and Aromatic Partners
Organostannane Reagent Generation and Utilization
Organostannane reagents are central to the Stille reaction. wikipedia.org While many are commercially available, they can also be synthesized through various methods. wikipedia.orglibretexts.org A common route is the reaction of an organolithium or Grignard reagent with a trialkyltin halide. Another effective method is the palladium-catalyzed reaction of an aryl halide with a distannane, like bis(tri-n-butyltin), which can sometimes be performed in a one-pot, tandem fashion with a subsequent intramolecular coupling (Stille-Kelly coupling). wikipedia.orgrsc.org
The reactivity of the organostannane depends on the organic group transferred. The general migratory aptitude follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. nih.gov This predictable reactivity allows for the use of alkyl groups, typically methyl or butyl, as non-transferable or "dummy" ligands on the tin atom. nih.gov The electrophile partner is typically a bromide or iodide, as chlorides are often less reactive. wikipedia.orglibretexts.org However, pseudohalides like triflates are also excellent coupling partners and can exhibit reactivity comparable to or even greater than bromides, especially with the addition of salts like lithium chloride. wikipedia.orgnih.gov Despite their utility, the high toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Heck Reaction for Olefinic Functionalization
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is instrumental in synthesizing substituted olefins, which are valuable precursors for more complex molecules. nih.gov
The vinylation of this compound would involve its reaction with an activated alkene, such as an acrylate, styrene, or other vinyl derivative. This process would typically employ a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. masterorganicchemistry.com
For a hypothetical reaction between this compound and an activated alkene like ethyl acrylate, a typical catalytic system would consist of Pd(OAc)₂, a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base such as a trialkylamine or an inorganic carbonate. The choice of ligand is crucial and can influence the reaction's efficiency and selectivity.
Hypothetical Heck Reaction Conditions:
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Substrate | This compound |
| Alkene | Coupling Partner | Ethyl acrylate, Styrene |
| Catalyst | Pd(0) Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizer/Activator | PPh₃, P(o-tol)₃ |
| Base | HX Scavenger | Et₃N, K₂CO₃, NaOAc |
Chemoselectivity is a critical consideration in Heck reactions, especially when multiple reactive sites are present. In the case of a di-brominated substrate, the reaction can often be controlled to favor mono- or di-substitution. For substrates containing different halogens (e.g., a bromo- and an iodo-substituent), the reaction typically occurs selectively at the more reactive carbon-iodine bond. nih.gov
In the context of this compound, the primary challenge is often not selectivity between multiple halogens but preventing side reactions like dehalogenation, where the bromine atom is replaced by hydrogen. nih.gov The choice of catalyst, ligand, base, and reaction conditions plays a pivotal role in minimizing such undesired pathways. The addition of bromide salts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown in some systems to suppress dehalogenation and stabilize the active palladium catalyst, thereby improving the chemoselectivity of the desired Heck coupling. nih.gov
Buchwald-Hartwig Amination for Diverse Amine Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org This reaction couples aryl halides or pseudohalides with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. wikipedia.orgnih.gov
Applying the Buchwald-Hartwig amination to this compound would allow for the synthesis of a diverse array of 6-amino-3-methylbenzo[b]thiophene derivatives. For instance, coupling with a primary arylamine like aniline (B41778) would yield a diarylamine, while reaction with a secondary cyclic amine like morpholine (B109124) would produce the corresponding N-substituted product. These reactions are fundamental in drug discovery, as the arylamine moiety is a common pharmacophore. acs.org
A related compound, 6-aminobenzo[b]thiophene 1,1-dioxide, has been used as a precursor for novel derivatives with potential therapeutic applications, highlighting the importance of accessing amino-functionalized benzothiophenes. nih.gov
The success of the Buchwald-Hartwig amination is highly dependent on the catalytic system employed. Modern systems typically consist of a palladium precursor and a specialized, sterically hindered phosphine ligand. wikipedia.org
Common Catalytic Systems for Buchwald-Hartwig Amination:
| Component | Role | Example |
|---|---|---|
| Palladium Precatalyst | Pd(0) Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Essential for Catalysis | BINAP, XPhos, SPhos, RuPhos |
| Base | Amine Deprotonation | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ |
The choice of ligand is critical and often tailored to the specific substrates. For example, first-generation ligands like P(o-tolyl)₃ were effective for secondary amines, while the development of bidentate ligands like BINAP extended the reaction's scope to include primary amines. wikipedia.org More advanced, sterically bulky monophosphine ligands (e.g., XPhos, SPhos) have further expanded the substrate scope and allow for reactions under milder conditions with lower catalyst loadings. nih.gov The base is also a key parameter; strong bases like sodium tert-butoxide are common, but weaker bases like potassium phosphate (B84403) can be used for base-sensitive substrates. acs.org
Other Selective Functionalization Techniques
Beyond the Heck and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods are highly relevant for the functionalization of this compound.
Suzuki-Miyaura Coupling: This reaction would couple the bromo-substrate with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, enabling the synthesis of 6-aryl or 6-vinyl-3-methylbenzo[b]thiophenes. The reaction is known for its mild conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This method allows for the direct alkynylation of the benzo[b]thiophene core by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org This is a powerful technique for introducing sp-hybridized carbon atoms, which are useful handles for further transformations or as components in materials science. nih.gov
These alternative coupling reactions significantly broaden the synthetic utility of this compound as a building block for more complex, functionalized molecules.
Organometallic Intermediates from Directed Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce substituents with high regiocontrol. baranlab.org
In the context of benzo[b]thiophene synthesis, DoM has been effectively employed to create specifically functionalized precursors. A key example is the synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes, which serve as versatile analogues for further chemical elaboration. nih.govresearchgate.net This strategy begins with a substituted phenyl ring bearing a potent DMG, such as a carbamate (B1207046) group, and a halogen atom. nih.gov
The general process involves the following key steps:
Directed ortho-Lithiation : A starting material like N,N-diethyl O-3-halophenylcarbamate is treated with an organolithium base. The carbamate group directs the lithiation to the C2 position (ortho to the carbamate), generating a 2-lithio-3-halophenyl intermediate. nih.govresearchgate.net
Sulfur Trapping : The aryllithium species is then quenched with a sulfur electrophile, such as elemental sulfur or a disulfide, to introduce a sulfanyl (B85325) group at the C2 position. This forms a 3-halo-2-sulfanylphenol derivative after workup. nih.gov
Electrophilic Cyclization : The final step is an intramolecular electrophilic cyclization to construct the thiophene ring. This yields the 3-halo-7-hydroxybenzo[b]thiophene scaffold. nih.govresearchgate.net
This methodology allows for the precise installation of substituents on the benzene ring of the benzo[b]thiophene core, which can then be further modified. For instance, the resulting 3-halo-7-hydroxybenzo[b]thiophene can undergo various cross-coupling reactions to introduce diverse functionalities at the C3 position and etherification or other modifications at the C7 hydroxyl group, providing access to a wide array of 2,3,7-regioselectively functionalized benzo[b]thiophenes. nih.gov
While this specific pathway focuses on 3-halo-7-oxygenated analogues, the principles of directed lithiation offer a robust framework for accessing other substituted benzo[b]thiophenes, potentially including precursors to this compound by selecting appropriately substituted starting materials.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often higher product purity. rsc.orgresearchgate.netorganic-chemistry.org This technique has been successfully applied to the synthesis of benzo[b]thiophene scaffolds and their functionalized analogues.
A prominent application is the rapid synthesis of 3-aminobenzo[b]thiophenes. In one reported method, the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine and dimethyl sulfoxide (B87167) (DMSO) at 130 °C affords the desired 3-aminobenzo[b]thiophene products in high yields (58–96%). rsc.orgrsc.orgstrath.ac.uk This method provides a significant rate acceleration, reducing reaction times to mere minutes. rsc.org
The efficiency of microwave-assisted synthesis is further demonstrated in the Gewald reaction, a multicomponent process to form substituted thiophenes. A microwave-assisted Gewald reaction to produce 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine was completed in just 20 minutes at 70°C. organic-chemistry.org This stands in stark contrast to the 4 hours required under classical heating conditions, while also providing improved yields and purity. organic-chemistry.org
The table below summarizes the conditions and outcomes for the microwave-assisted synthesis of various substituted 3-aminobenzo[b]thiophenes, highlighting the efficiency of this approach.
| Starting 2-Halobenzonitrile | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| 2-Fluoro-5-nitrobenzonitrile | 10 | 96 | rsc.org |
| 2-Chloro-5-nitrobenzonitrile | 15 | 89 | rsc.org |
| 2-Chlorobenzonitrile | 30 | 75 | rsc.org |
| 5-Bromo-2-chlorobenzonitrile | 30 | 72 | rsc.org |
| 2-Chloro-4-methylbenzonitrile | 30 | 58 | rsc.org |
Intrinsic Chemical Reactivity and Mechanistic Pathways of 6 Bromo 3 Methylbenzo B Thiophene
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of such reactions on 6-bromo-3-methylbenzo[b]thiophene is influenced by the directing effects of the substituents on both the thiophene (B33073) and benzene (B151609) rings.
The benzothiophene (B83047) ring system is generally more reactive towards electrophiles than benzene itself, with the thiophene moiety being the preferred site of attack. In unsubstituted benzo[b]thiophene, electrophilic substitution typically occurs at the C2 and C3 positions, with the relative reactivity of these positions being dependent on the specific electrophile and reaction conditions.
In the case of this compound, the presence of the methyl group at C3 and the bromo group at C6 significantly influences the regioselectivity of electrophilic attack. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these effects, along with the intrinsic reactivity of the benzothiophene nucleus, governs the outcome of electrophilic substitution reactions.
Considering the directing effects, the methyl group at C3 would activate the C2 position for electrophilic attack. The bromine at C6 would direct incoming electrophiles to the C5 and C7 positions of the benzene ring. However, the thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. Therefore, substitution is most likely to occur on the thiophene ring.
For instance, in the Vilsmeier-Haack reaction, a formylation reaction, electron-rich aromatic compounds are key substrates. wikipedia.org In related methoxy-substituted benzo[b]thiophenes, formylation has been observed to occur at the C2 position. rsc.org Given that the methyl group at C3 in this compound is also an activating group, it is plausible that electrophilic attack, such as formylation or bromination, would preferentially occur at the C2 position. However, steric hindrance from the adjacent methyl group might also play a role.
It is also important to consider that under more forcing conditions, substitution on the benzene ring can occur. The bromine at C6 is a deactivating but ortho, para-director. This would direct incoming electrophiles to the C5 and C7 positions. The relative reactivity of these positions would depend on the specific reaction conditions and the nature of the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C2 | High | Activated by the C3-methyl group (ortho position). Generally a reactive site in benzothiophenes. |
| C4 | Low | Not significantly activated by either substituent. |
| C5 | Moderate | Activated by the C6-bromo group (ortho position). |
| C7 | Moderate | Activated by the C6-bromo group (para position). |
Nucleophilic Activation at the Bromine Center
The bromine atom at the C6 position of this compound serves as a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA_r) under standard conditions, the reactivity can be significantly enhanced, particularly through transition-metal catalysis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds with aryl halides. ijpcbs.com In these reactions, the this compound can be coupled with various organoboron reagents in the presence of a palladium catalyst and a base. This approach has been utilized in the synthesis of various substituted benzothiophenes.
Furthermore, the bromine atom can be displaced by other nucleophiles. For example, reactions with amines can lead to the formation of aminobenzothiophene derivatives. In a study on a related compound, 3-bromo-2-nitrobenzo[b]thiophene, reactions with amines resulted in the formation of the corresponding 3-amino derivatives, showcasing the feasibility of nucleophilic substitution on a brominated benzothiophene ring. rsc.org While the nitro group in this example is strongly activating towards nucleophilic substitution, similar transformations on this compound can be achieved, often under palladium catalysis (Buchwald-Hartwig amination). The synthesis of 6-aminobenzo[b]thiophene derivatives has been reported, highlighting the utility of the bromo precursor. nih.gov
Lithiation of the aryl bromide followed by reaction with an electrophile is another important transformation. Treatment of this compound with a strong base like n-butyllithium would lead to a 6-lithio-3-methylbenzo[b]thiophene intermediate. This highly reactive organolithium species can then be quenched with various electrophiles to introduce a wide array of functional groups at the C6 position.
General Reactivity Profiles and Transformation Capabilities
This compound is a versatile building block in organic synthesis, offering multiple reaction sites for functionalization. Its reactivity profile allows for a range of chemical transformations, leading to the synthesis of diverse and complex molecules.
The presence of the bromine atom at C6 is particularly significant, enabling a variety of palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions. These transformations are instrumental in constructing more complex molecular architectures based on the benzothiophene scaffold.
The methyl group at C3 can also be a site for reactivity, although it is generally less reactive than the aromatic ring. Under radical conditions, for instance, bromination of the methyl group could potentially occur.
The thiophene sulfur atom can also participate in reactions. For example, oxidation of the sulfur can lead to the corresponding sulfoxide (B87167) or sulfone, which can exhibit different chemical and biological properties.
Table 2: Summary of Potential Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃; HNO₃, H₂SO₄ | C2-substituted derivatives |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl-6-bromo-3-methylbenzo[b]thiophene |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 6-Aryl-3-methylbenzo[b]thiophene derivatives |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 6-Amino-3-methylbenzo[b]thiophene derivatives |
| Lithiation | n-BuLi, then electrophile (E+) | 6-E-3-methylbenzo[b]thiophene derivatives |
| Oxidation | m-CPBA | This compound-1-oxide or 1,1-dioxide |
Theoretical and Computational Investigations of 6 Bromo 3 Methylbenzo B Thiophene
Electronic Structure Elucidation and Aromaticity Analysis
The arrangement of electrons and the resulting aromatic character are fundamental to understanding the stability and reactivity of 6-Bromo-3-methylbenzo[b]thiophene.
Typically, the geometry of the molecule would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This process provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, one would expect the benzo[b]thiophene core to be largely planar, with the methyl and bromo substituents lying in or close to this plane. The calculated bond lengths within the fused ring system would reflect the hybrid nature of the carbon-carbon and carbon-sulfur bonds, indicative of electron delocalization.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value (Å/°) |
| C-S Bond Lengths | ~1.75 - 1.77 |
| C-C Bond Lengths (Thiophene Ring) | ~1.37 - 1.42 |
| C-C Bond Lengths (Benzene Ring) | ~1.39 - 1.41 |
| C-Br Bond Length | ~1.90 |
| C-C (methyl) Bond Length | ~1.51 |
| Bond Angles within Rings | ~108 - 130 |
Note: The data in this table is hypothetical and based on typical values for similar structures. It serves as an illustration of the type of data obtained from quantum chemical calculations.
The aromaticity of this compound is a key determinant of its stability. Aromaticity is a consequence of the cyclic delocalization of π-electrons. This can be quantitatively assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS calculations involve placing a "ghost" atom at the center of each ring and calculating the magnetic shielding. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For this compound, one would anticipate negative NICS(0) and NICS(1) values for both the benzene (B151609) and thiophene (B33073) rings, confirming their aromatic character.
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry also allows for the prediction of how this compound will react with other chemical species.
Reactivity descriptors derived from DFT calculations, such as Fukui functions, are invaluable for predicting the most likely sites for electrophilic and nucleophilic attack. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.
f+(r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack .
f-(r) : This function corresponds to the removal of an electron and points to the sites most prone to electrophilic attack .
f0(r) : This function relates to radical attack.
For this compound, a Fukui function analysis would likely reveal that the carbon atoms of the thiophene ring are more susceptible to electrophilic attack due to the electron-donating nature of the sulfur atom and the methyl group. Conversely, the carbon atom attached to the bromine atom might be a primary site for nucleophilic aromatic substitution, influenced by the electron-withdrawing nature of the bromine. The precise reactivity of each atomic site would be quantified by the calculated values of the Fukui functions.
Table 2: Hypothetical Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| C2 | Low | High |
| C3 | Low | Moderate |
| C4 | Moderate | Low |
| C5 | Low | Moderate |
| C6 | High | Low |
| C7 | Moderate | Low |
| S1 | Low | High |
Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the specific computational methodology employed.
By analyzing these reactivity descriptors, chemists can gain mechanistic insights and predict the regioselectivity of various reactions involving this compound, thereby guiding synthetic strategies.
Interdisciplinary Applications of 6 Bromo 3 Methylbenzo B Thiophene Derivatives
Contributions to Advanced Materials Science
Derivatives of 6-Bromo-3-methylbenzo[b]thiophene are at the forefront of research in advanced materials, where their inherent characteristics are harnessed to create components for a new generation of technologies. The thieno[3,2-b]thiophene (B52689) moiety, a close structural relative, is particularly noted for its electron-rich nature, planarity, and ability to facilitate electron delocalization, making it a desirable component in conjugated energy-based semiconductors. beilstein-journals.org
Design of Organic Electronic Components
The exploration of this compound derivatives has led to significant advancements in organic electronic components, particularly in the realms of charge transport and light emission. The fused thiophene (B33073) ring system is a key structural motif in the design of high-performance organic semiconductors. mdpi.com
Derivatives of the closely related dithieno[3,2-b:2′,3′-d]thiophene (DTT) have been synthesized and demonstrated to be effective solution-processable small molecular semiconductors for organic field-effect transistors (OFETs). mdpi.comnih.gov These materials exhibit excellent charge transport properties, a critical factor for the performance of electronic devices. The rigid and planar structure of the DTT core, combined with extended π-conjugation, promotes compact molecular packing in thin films, which in turn enhances electrical performance. mdpi.com For instance, single crystal organic field-effect transistors (SC-OFETs) based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) have achieved impressive hole mobilities as high as 1.26 cm²/Vs with a high current on/off ratio of 10⁶ to 10⁸. nih.gov Thienoacene dimers based on the thieno[3,2-b]thiophene moiety have also been evaluated as active hole-transporting layers in organic thin-film field-effect transistors, demonstrating p-channel semiconductor behavior with average hole mobilities up to 1.33 cm²/Vs. rsc.org
The performance of these materials is highly dependent on their molecular structure and solid-state packing. The introduction of various substituents allows for the fine-tuning of their electronic properties and molecular organization.
Table 1: Performance of OFETs based on Thieno[3,2-b]thiophene Derivatives
| Compound | Highest Hole Mobility (cm²/Vs) | Average Hole Mobility (cm²/Vs) | Current On/Off Ratio |
|---|---|---|---|
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | 1.26 nih.gov | 0.706 nih.gov | 10⁶ - 10⁸ nih.gov |
Thieno[3,2-b]thiophene derivatives are also promising materials for use in organic light-emitting diodes (OLEDs). beilstein-journals.org A donor-π-acceptor type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited a low turn-on voltage and notable performance metrics, including maximum power, current, and external quantum efficiencies of 6.70 lm/W, 10.6 cd/A, and 4.61%, respectively. beilstein-journals.org The combination of thienothiophene with other functional moieties like triphenylamine (B166846) and boron has been shown to be a highly suitable for fluorescent organic electronics in display technology. beilstein-journals.org
Table 2: Performance of an OLED based on a Thieno[3,2-b]thiophene Derivative
| Emitter Compound | Maximum Power Efficiency (lm/W) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) |
|---|
Polymer Design and Synthesis for Enhanced Properties
The ability to polymerize derivatives of this compound opens up avenues for creating novel polymers with enhanced thermal and chemical stability. The bromo-functionality is a key feature that allows for various polymerization techniques, such as transition metal-mediated coupling reactions. cmu.edufrontiersin.orgfrontiersin.org
Polymers incorporating the thieno[3,2-b]thiophene unit have demonstrated good thermal stability, a crucial property for many applications in organic electronics. mdpi.com Thermogravimetric analysis (TGA) of copolymers based on thieno[3,2-b]thiophene and isoindigo units has shown that these materials can have thermal decomposition temperatures (5% weight loss) ranging from 320 to 390 °C. researchgate.net The thermal stability of these copolymers can be influenced by the nature of the alkyl side chains on the polymer backbone. doi.org For example, in a series of copolymers, the one with an octyldodecyl side chain (P2) exhibited better thermal stability than those with hexyldecyl (P1) or decyltetradecyl (DT) side chains (P3), which was attributed to reduced steric repulsion. doi.org All synthesized polymers based on 3-(2-octyldodecyl)thieno[3,2-b]thiophene showed excellent thermal stability with decomposition temperatures above 380 °C. mdpi.com Similarly, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been shown to have good thermal stability, with decomposition temperatures over 290 °C. mdpi.com
Table 3: Thermal Stability of Thieno[3,2-b]thiophene-based Polymers
| Polymer | Thermal Decomposition Temperature (Td, 5% weight loss) (°C) |
|---|---|
| P1 (with hexyldecyl side chain) | > 370 doi.org |
| P2 (with octyldodecyl side chain) | > 370 doi.org |
| P3 (with decyltetradecyl side chain) | > 370 doi.org |
| PT-ODTTBT | > 380 mdpi.com |
| PTT-ODTTBT | > 380 mdpi.com |
The synthesis of such polymers can be achieved through methods like direct arylation polycondensation, which is a more environmentally friendly approach as it reduces metal-halogen waste. uwaterloo.ca The resulting polymers often exhibit good solubility in common organic solvents, which is advantageous for solution-based processing of electronic devices. nih.gov
Photocatalytic Systems Development
Derivatives of this compound are also being explored for their potential in developing advanced photocatalytic systems, particularly through their incorporation into covalent organic frameworks (COFs). mdpi.comresearchgate.netmdpi.comrsc.org COFs are a class of porous crystalline polymers with high surface areas and tunable electronic properties, making them excellent candidates for heterogeneous photocatalysis. ustc.edu.cnscilit.com
Benzothiophene-based COFs have been successfully synthesized and utilized for the photocatalytic degradation of various pollutants. mdpi.com For instance, a series of COFs based on benzotrithiophene (BTT) demonstrated effective degradation of tetracycline (B611298) and ciprofloxacin (B1669076) under visible light irradiation. mdpi.com The BTT-TAPT COF, in particular, showed a high removal rate of tetracycline (82.7% after 240 minutes). mdpi.com The photocatalytic performance of these COFs is attributed to their large specific surface area, which provides abundant active sites, and the ability to tune their electronic properties through the choice of building blocks. mdpi.com
Furthermore, benzothiadiazole-containing COFs have been shown to be effective heterogeneous photocatalysts for the reductive dehalogenation of phenacyl bromide derivatives, achieving a photocatalytic yield of up to 98% within one hour. dntb.gov.uanih.gov These findings highlight the potential of designing COFs with benzothiophene (B83047) and its derivatives for a range of photocatalytic applications, including environmental remediation and organic synthesis. mdpi.comnih.gov
Table 4: Photocatalytic Degradation of Pollutants using Benzothiophene-based COFs
| Photocatalyst | Pollutant | Degradation/Removal Rate | Time (min) |
|---|---|---|---|
| BTT-TAPT | Tetracycline | 82.7% mdpi.com | 240 mdpi.com |
| BTT-TAPB | Tetracycline | 53.5% mdpi.com | 240 mdpi.com |
| BTT-TAPA | Tetracycline | 49.5% mdpi.com | 240 mdpi.com |
| BTT-TAPT | Ciprofloxacin | 74.7% mdpi.com | 240 mdpi.com |
| BTT-TAPB | Ciprofloxacin | 63.4% mdpi.com | 240 mdpi.com |
| BTT-TAPA | Ciprofloxacin | 45.3% mdpi.com | 240 mdpi.com |
| TPE-BSD-COF | Phenacyl bromide derivatives | 98% yield dntb.gov.uanih.gov | 60 dntb.gov.uanih.gov |
Exploration in Medicinal Chemistry and Drug Discovery
The benzo[b]thiophene core, a fusion of benzene (B151609) and thiophene rings, represents a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govunife.it This structure is a key component in numerous pharmacologically active compounds, valued for its structural versatility and ability to interact with various biological targets. rsc.orgeurekaselect.com The exploration of derivatives of this compound builds upon the established therapeutic potential of the broader benzothiophene class, aiming to develop novel and effective therapeutic agents.
Benzothiophene Scaffolds as Pharmacological Building Blocks
The benzothiophene framework is a cornerstone in the design of new drugs due to its wide spectrum of biological activities. eurekaselect.comnih.gov Its presence in marketed drugs like the osteoporosis treatment Raloxifene (B1678788), the asthma medication Zileuton, and the antifungal agent Sertaconazole underscores its clinical significance. rsc.orgias.ac.innih.gov Medicinal chemists utilize the benzothiophene scaffold as a starting point for creating extensive libraries of compounds. unife.it By employing synthetic strategies such as cyclization, functional group modification, and transition-metal-catalyzed reactions, researchers can systematically alter the core structure to enhance potency, selectivity, and pharmacokinetic properties. eurekaselect.comnih.gov The inherent physicochemical characteristics of the benzothiophene ring system, including its aromaticity and the presence of a sulfur heteroatom, facilitate interactions with biological receptors, making it an attractive building block for drug discovery programs targeting a multitude of diseases. rsc.orgnih.gov
Development of Biologically Active Leads
Starting from the this compound core, medicinal chemists can synthesize a variety of derivatives to probe for specific biological activities. The strategic placement of the bromine atom at the 6-position and the methyl group at the 3-position provides a unique template for generating lead compounds with potential therapeutic applications across different disease areas.
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority, and benzothiophene derivatives have emerged as a promising class of compounds. nih.gov Research has shown that the substitution pattern on the benzothiophene ring is crucial for its antimicrobial efficacy, with modifications at the heterocyclic thiophene portion often having a significant impact. nih.gov
Studies on 3-halobenzo[b]thiophenes, which are structurally related to this compound, have demonstrated notable antimicrobial activity. For instance, certain cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have shown a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. nih.gov Further research into novel benzothiophene derivatives has identified compounds with potent antibacterial action against specific strains. ias.ac.in
| Compound/Derivative | Target Microorganism | Activity/Finding |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria, C. albicans | MIC of 16 µg/mL. nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria, C. albicans | MIC of 16 µg/mL. nih.gov |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Staphylococcus aureus | High antibacterial activity. ias.ac.in |
| 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene | Staphylococcus aureus | High antibacterial activity. ias.ac.in |
| 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | Candida albicans | Potential as an antifungal agent. ias.ac.in |
| Benzo[b]thieno[2,3-c]pyridin-1-one derivative | Staphylococcus aureus | Promising activity. uow.edu.au |
These findings highlight the potential of halogenated and otherwise substituted benzothiophenes as a foundation for developing new antibiotics and antifungals. nih.govresearchgate.net
Benzothiophene and its parent structure, thiophene, are integral to several anti-inflammatory drugs. nih.govresearchgate.net Marketed medications such as Tiaprofenic acid and Zileuton contain this scaffold and function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively, which are key mediators in the inflammatory pathway. nih.gov This precedent establishes a clear rationale for investigating novel benzothiophene derivatives as potential anti-inflammatory agents. dntb.gov.ua
Research efforts focus on designing derivatives that can selectively inhibit enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in producing pro-inflammatory prostaglandin E2. researchgate.net The goal is to develop agents with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Studies have shown that the presence of specific functional groups, such as carboxylic acids, amides, and methoxy (B1213986) groups, on the thiophene scaffold is important for activity against COX and LOX enzymes. researchgate.netdntb.gov.ua For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as potent and selective COX-2 inhibitors. nih.gov
| Derivative Class | Target | Key Findings |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | Displayed selective COX-2 inhibition with IC₅₀ values in the 0.31–1.40 µM range and potent in vivo anti-inflammatory activity. nih.gov |
| Thiophene pyrazole (B372694) hybrids | COX-2 | Showed moderate and selective COX-2 inhibition. nih.gov |
The structural features of this compound provide a template for creating new molecules that could modulate these inflammatory targets.
The benzothiophene scaffold is a recognized pharmacophore in the development of anticancer drugs. rsc.orgnih.gov Derivatives of this heterocyclic system have been investigated for various anticancer effects, including cytotoxicity and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov
One study focused on a class of 2-anilino-3-cyanobenzo[b]thiophenes, which were found to possess significant antiangiogenic properties. nih.gov These compounds inhibited the formation of vascular tubules and reduced neovascularization in both laboratory and living models by disrupting key signaling pathways (Akt/Src) and cytoskeletal components in endothelial cells. nih.gov Molecular docking studies suggested these compounds bind to VEGFR2, a critical receptor in angiogenesis. nih.gov Other research has identified thiophene derivatives with direct cytotoxic effects against cancer cell lines. For instance, one synthesized compound demonstrated promising activity against HeLa (cervical cancer) and Hep G2 (liver cancer) cells by inducing apoptosis, or programmed cell death. nih.gov The presence of a halogen, such as bromine, at the 6-position of related heterocyclic scaffolds like quinazoline (B50416) has been shown to enhance anticancer effects. nih.gov
| Derivative Class | Cancer Cell Line / Target | Activity/Finding |
| 2-anilino-3-cyanobenzo[b]thiophenes | Endothelial cells (Antiangiogenic) | Inhibited tubulogenesis and neovascularization by reducing phosphorylation of Akt/Src and binding to VEGFR2. nih.gov |
| Synthesized thiophene derivative (Compound 480) | HeLa, Hep G2 | Showed cytotoxic activity with IC₅₀ values of 12.61 µg/mL (HeLa) and 33.42 µg/mL (HepG2); induced apoptosis. nih.gov |
| 6-bromo-quinazoline derivatives | MCF-7 (breast), SW480 (colon) | Showed antiproliferative activity, with the bromo-substitution noted for improving anticancer effects. nih.gov |
These findings support the continued investigation of this compound derivatives as potential leads for new anticancer therapies.
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that control growth, proliferation, and survival. ed.ac.uk The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital component of targeted therapy. ed.ac.uk Heterocyclic molecules, including benzothiophene derivatives, are prominent scaffolds in the design of these inhibitors. mdpi.com
Benzothiophene-based structures have been successfully developed as inhibitors of various kinases. rsc.org For example, a series of 5-hydroxybenzothiophene derivatives were synthesized and evaluated as multi-target kinase inhibitors, with some compounds showing selective inhibition toward haspin kinase and one derivative displaying potent inhibition against several kinases including Clk4, DRAK1, and Dyrk1A/1B. nih.gov In a different study aimed at discovering pan-RAF inhibitors, researchers designed novel 1,3-benzothiazole derivatives, which are structurally related to benzothiophenes, based on an existing inhibitor. researchgate.net This work led to the development of TAK-632, a potent and selective pan-RAF inhibitor that has been investigated for its anti-melanoma activity. researchgate.net Kinase inhibitors are often designed to bind to the ATP-binding site of the enzyme, and are classified into different types based on their specific binding mode. nih.gov
| Derivative/Compound | Target Kinase(s) | Key Finding |
| 5-hydroxybenzothiophene amide derivatives | Haspin | Displayed selective inhibition. nih.gov |
| Hydrazide derivative 16b (5-hydroxybenzothiophene) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Potent multi-target kinase inhibition with IC₅₀ values of 11-353.3 nM. nih.gov |
| TAK-632 (1,3-benzothiazole derivative) | Pan-RAF (B-RAF, C-RAF) | A potent and selective inhibitor developed for anti-melanoma activity. researchgate.net |
The this compound structure serves as a valuable starting point for the synthesis of new kinase inhibitors, leveraging established principles of medicinal chemistry to potentially target kinases implicated in various diseases.
Estrogen Receptor Modulator Research
Derivatives of benzo[b]thiophene are recognized for their potential as selective estrogen receptor modulators (SERMs), which can exhibit tissue-specific estrogen agonist or antagonist effects. nih.govresearchgate.net This has led to the development of compounds for conditions such as breast cancer and osteoporosis. nih.govnih.gov
Research into 6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, a derivative of the benzo[b]thiophene class, has shown a significant increase in estrogen antagonist potency compared to the well-known SERM, raloxifene. nih.gov In laboratory studies, this compound potently inhibited the proliferation of human breast cancer cells (MCF-7) and demonstrated a strong ability to block the effects of estrogen on the uterus in rats. nih.gov These findings highlight the potential of benzo[b]thiophene derivatives in developing new and more effective SERMs. nih.gov
Further studies have focused on designing novel benzo[b]thiophene derivatives that can act as covalent antagonists to the estrogen receptor α (ERα), a key target in breast cancer therapy. nih.gov This approach aims to overcome the resistance that can develop with existing treatments like tamoxifen. nih.govrjptonline.org By optimizing the chemical structure, researchers have identified compounds with potent antagonistic activity in breast cancer cells without stimulating endometrial cells, a desirable safety profile. nih.gov
The following table summarizes the activity of a key benzo[b]thiophene derivative in estrogen receptor modulator research:
| Compound | In Vitro Assay (IC50) | In Vivo Model | Key Findings |
| [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride | 0.05 nM (MCF-7 cells) | Immature and Ovariectomized Rats | 10-fold more potent estrogen antagonist than raloxifene in vitro; potent inhibition of uterine response to estrogen; cholesterol-lowering and bone-protective effects. nih.gov |
Anti-diabetic Agent Exploration
The exploration of benzo[b]thiophene derivatives has extended to the field of anti-diabetic agents. researchgate.net Research has shown that certain bromophenols isolated from marine algae, which share structural similarities with benzo[b]thiophene derivatives, exhibit anti-diabetic properties by inhibiting protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key enzymes in glucose metabolism. nih.gov
Specifically, 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives have demonstrated potent inhibitory activity against these enzymes. nih.gov Kinetic studies revealed that these compounds act as mixed-type or competitive inhibitors of PTP1B. nih.gov Furthermore, these derivatives were found to enhance glucose uptake in insulin-resistant liver cells, suggesting they could improve insulin (B600854) sensitivity. nih.gov The degree of bromination and the presence of hydroxyl groups on the aromatic ring were found to be important for their inhibitory activity. nih.gov
While direct studies on this compound for anti-diabetic applications are less common, the promising results from structurally related brominated compounds provide a strong rationale for investigating its potential in this area. The development of fused pyrimidine (B1678525) derivatives has also shown promise for creating new anti-diabetic agents. nih.gov
Anti-tubercular Compound Identification
Benzo[b]thiophene derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. nih.govresearchgate.net Several studies have demonstrated the potent activity of these compounds against Mycobacterium tuberculosis (MTB), the bacterium responsible for tuberculosis. nih.govnih.gov
In one study, a series of benzo[b]thiophene-2-carboxylic acid derivatives showed significant in vitro and ex vivo efficacy against Mycobacterium tuberculosis H37Ra. nih.gov Notably, compounds with bromo substitutions exhibited good activity against both active and dormant forms of the bacteria. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to and inhibiting the DprE1 enzyme, a crucial component of the mycobacterial cell wall synthesis pathway. nih.gov
Another study focused on 1,2,3-triazole derivatives, some of which incorporate a benzo[b]thiophene-like structure, and found them to be active against Mycobacterium tuberculosis. rsc.org The position of the triazole moiety and the length of the alkyl chain were found to influence the anti-tubercular activity. nih.gov
The following table highlights the anti-tubercular activity of selected benzo[b]thiophene derivatives:
| Compound Series | Target Organism | Key Findings |
| Benzo[b]thiophene-2-carboxylic acid derivatives | Mycobacterium tuberculosis H37Ra, M. bovis BCG | Compounds with bromo substitutions showed good activity; potent inhibition of both active and dormant mycobacteria; potential inhibition of DprE1 enzyme. nih.gov |
| 1,2,3-Triazolyl fatty acid derivatives | Mycobacterium tuberculosis | Activity influenced by the position of the triazole and alkyl chain length. nih.gov |
Anti-HIV Compound Development
The development of novel anti-HIV therapeutics is an ongoing global health priority. While direct research on this compound in this area is not extensively documented, the broader class of thiophene derivatives has shown promise. For instance, piperidine-substituted thiophenes have demonstrated increased potency against HIV strains that are resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Furthermore, a zidovudine (B1683550) derivative, WHI-07, which incorporates a bromo-substituted moiety, has been identified as a dual-function agent with both potent anti-HIV activity and spermicidal properties. nih.gov This highlights the potential for incorporating bromine into larger molecules to enhance their therapeutic effects. The structural features of this compound make it a candidate for further investigation in the design of new anti-HIV compounds.
STING Agonist Research
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can lead to anti-tumor and antiviral responses. Recent research has identified benzothiophene derivatives as agonists of the STING pathway. nih.gov
One such derivative, MSA-2, has been reported to have antitumor properties through its action as a STING agonist. nih.gov While the research did not specifically focus on this compound, the finding that the broader benzothiophene scaffold can activate this important immune pathway opens up a new avenue for the application of its derivatives in immunotherapy and as broad-spectrum antiviral agents. nih.gov
Enzyme Inhibition Studies
The benzo[b]thiophene scaffold is a versatile platform for the development of various enzyme inhibitors. researchgate.net Beyond the previously mentioned PTP1B and α-glucosidase, derivatives of this compound have been investigated for their ability to inhibit other enzymes implicated in disease.
For example, a new class of benzo[b]thiophene-chalcones has been synthesized and evaluated as inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. nih.gov Some of these hybrid molecules demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Additionally, derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been developed as inhibitors of the signal transducer and activator of transcription 3 (STAT3), a protein involved in cancer progression. nih.gov These findings underscore the broad potential of the benzo[b]thiophene core structure in designing targeted enzyme inhibitors for a variety of therapeutic applications. medscape.com
Role in Agrochemical Innovation
The applications of benzo[b]thiophene derivatives extend beyond pharmaceuticals into the field of agrochemicals. researchgate.netguidechem.com Substituted benzothiophenes have been reported to possess antifungal and insecticidal properties, making them promising candidates for the development of new crop protection agents. researchgate.net
Specifically, research has identified certain 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives as potential inhibitors of insect chitinases. researchgate.net Chitinase is an essential enzyme for insects during their molting process, and its inhibition represents a targeted approach to pest control. researchgate.net The versatility of the benzo[b]thiophene structure allows for chemical modifications to optimize its efficacy and selectivity against agricultural pests.
Utilization as Versatile Intermediates for Diverse Heterocyclic Systems
The strategic positioning of the bromo and methyl groups on the benzo[b]thiophene core renders this compound a highly valuable and versatile intermediate in the synthesis of a wide array of diverse heterocyclic systems. The bromine atom at the 6-position serves as a convenient handle for various cross-coupling reactions, while the methyl group at the 3-position can influence the electronic properties and reactivity of the heterocyclic ring, and can also participate in or direct further chemical transformations. This dual functionality allows for the construction of complex molecular architectures through sequential and controlled synthetic steps.
The utility of bromo-substituted benzo[b]thiophenes as precursors for more complex heterocyclic systems is well-documented. The bromine atom can be readily displaced or involved in coupling reactions to introduce new carbocyclic or heterocyclic rings. For instance, palladium-catalyzed coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds, enabling the fusion of additional rings onto the benzo[b]thiophene scaffold. lookchem.comnih.gov Similarly, copper-catalyzed reactions can be employed for the formation of carbon-heteroatom bonds. organic-chemistry.org
The presence of the methyl group can also be exploited. It can be functionalized through various reactions, or it can sterically or electronically influence the regioselectivity of subsequent reactions on the benzo[b]thiophene ring system. This combination of a reactive bromo group and a modifiable methyl group makes this compound a key building block for generating molecular diversity.
Synthesis of Fused Heterocycles for Chemical Libraries
The development of chemical libraries with high molecular diversity is crucial for drug discovery and materials science. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to create collections of structurally complex and diverse small molecules. nih.govfrontiersin.orgresearchgate.net this compound is an ideal scaffold for DOS due to its inherent functionality that allows for divergent synthetic pathways.
Starting from this single precursor, a multitude of fused heterocyclic systems can be generated. For example, the bromo group can undergo palladium-catalyzed cross-coupling reactions with a variety of boronic acids or organostannanes to introduce aryl, heteroaryl, or alkenyl substituents. lookchem.comnih.gov These newly introduced groups can then undergo intramolecular cyclization reactions to form fused rings. For instance, the introduction of an ortho-functionalized aryl group can lead to the formation of thieno-fused quinolines, acridines, or other polycyclic heteroaromatics.
A notable application is the synthesis of thieno[3,2-b]thiophene derivatives, which are valuable components in organic electronics. ossila.comnih.govresearchgate.netresearchgate.netrsc.org While direct synthesis from this compound is not explicitly detailed in the provided results, the general strategies for constructing the thieno[3,2-b]thiophene core often involve the cyclization of appropriately substituted thiophenes. The reactivity of the bromo- and methyl-substituted benzo[b]thiophene could be harnessed for this purpose.
The following table illustrates the types of fused heterocyclic systems that can be conceptually derived from this compound based on established synthetic methodologies for related compounds.
| Precursor System | Reaction Type | Fused Heterocycle Class | Potential Application |
| This compound | Palladium-catalyzed cross-coupling followed by intramolecular cyclization | Thieno-fused quinolines | Medicinal Chemistry |
| This compound | Buchwald-Hartwig amination followed by intramolecular condensation | Thieno-fused benzodiazepines | CNS-active compounds |
| This compound | Sonogashira coupling and subsequent cyclization | Thieno-fused furans or pyrroles | Materials Science |
The ability to generate a library of diverse fused heterocycles from a single, readily accessible starting material like this compound is a significant advantage in the quest for novel bioactive molecules and functional materials. nih.govnih.gov
Precursors for Polycyclic Aromatic Compounds
Beyond the synthesis of heterocycles, this compound derivatives serve as important precursors for the construction of polycyclic aromatic compounds (PACs), including polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing analogues. nih.govmun.caed.ac.uk The bromo functionality is key to this application, enabling the extension of the aromatic system through various coupling and annulation strategies.
One powerful method for the synthesis of PACs is the palladium-catalyzed [3+3] annulation, where two smaller aromatic fragments are coupled to form a larger polycyclic system. nih.gov In this context, a derivative of this compound could be envisioned to react with a dibromo-aromatic species in the presence of a palladium catalyst to construct a new six-membered ring, thereby extending the polycyclic framework.
Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of new fused rings. For instance, a 6-alkenyl-substituted derivative, obtained via a Heck or Suzuki coupling, could undergo photochemical or thermal cyclization to generate a phenanthrene-like fused system. The synthesis of naphtho[2,3-b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, often involves cyclization reactions of precursors that can be conceptually accessed from bromo-thiophenes. chemrxiv.org
Research has demonstrated the synthesis of 6-bromo-3-(methylthio)-2-phenylbenzo[b]thiophene, highlighting the feasibility of introducing substituents that can be further elaborated into polycyclic systems. nih.gov The presence of the bromine atom in such derivatives provides a reactive site for further annulation reactions.
The following table outlines conceptual synthetic pathways to polycyclic aromatic compounds starting from this compound.
| Synthetic Strategy | Resulting Polycyclic System | Significance |
| Palladium-catalyzed annulation | Extended thieno-fused PAHs | Novel organic semiconductors |
| Intramolecular Heck reaction | Phenanthro[c]thiophenes | Fluorescent materials |
| Diels-Alder reaction of a diene-substituted derivative | Complex bridged polycycles | Unique 3D architectures |
The versatility of this compound as a building block for complex polycyclic aromatic compounds underscores its importance in the development of new materials with tailored electronic and photophysical properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
